Enantiomeric Differentiation: (3S) Configuration vs. (3R) Enantiomer in FASN Enzyme Inhibition
The (3R) enantiomer (CAS 1314999-06-8 free base; HCl salt unspecified) has been tested against human Fatty Acid Synthase (FASN) isolated from SKBr3 breast cancer cells, showing an IC₅₀ of 107 nM [1]. Although direct comparative FASN inhibition data for the target (3S) enantiomer are not publicly available, the well-established principle of stereochemical discrimination at enzyme active sites predicts that the (3S) configuration will exhibit a markedly different potency profile. The target (3S) compound, with defined stereochemistry and a significantly larger side chain than natural leucine, provides an orthogonal chiral probe for differentiating target engagement from that of the (3R) form, which is critical for SAR studies where stereochemistry dictates binding .
| Evidence Dimension | FASN enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported; predicted to differ from the (3R) form based on stereochemical SAR [1]. |
| Comparator Or Baseline | (3R) enantiomer IC₅₀ = 107 nM (FASN from SKBr3 cells) [1]. |
| Quantified Difference | Stereochemical divergence: (3S) vs. (3R) expected to produce differential IC₅₀ based on stereospecific binding. |
| Conditions | FASN enzyme isolated from SKBr3 human breast cancer cells [1]. |
Why This Matters
Enantiomeric pairs can exhibit orders-of-magnitude differences in potency; procuring the distinct (3S) enantiomer is essential for comprehensive SAR and off-target profiling.
- [1] BindingDB. BDBM50426446 / CHEMBL2322371. IC₅₀: 107 nM. FASN enzyme from SKBr3 cells. Available at: https://bindingdb.org (accessed 2024). View Source
